molecular formula C20H25N3O5 B2819741 ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate CAS No. 1190758-29-2

ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate

Cat. No.: B2819741
CAS No.: 1190758-29-2
M. Wt: 387.436
InChI Key: HAEOFHHLRUWDET-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring linked via a propanoyl chain to a 1,4-benzodiazepine-dione core. The benzodiazepine moiety consists of a seven-membered diazepine ring fused to a benzene ring, with two ketone groups at positions 2 and 5, forming a lactam structure. The ethyl carboxylate group on the piperidine ring enhances solubility and modulates reactivity, making it a candidate for pharmaceutical or materials science applications. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

ethyl 1-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-2-28-20(27)13-6-5-11-23(12-13)17(24)10-9-16-19(26)21-15-8-4-3-7-14(15)18(25)22-16/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEOFHHLRUWDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps. The starting materials often include a benzodiazepine derivative and a piperidine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its anxiolytic and anticonvulsant properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and producing its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with piperidine-based derivatives reported in recent literature. Below is a detailed comparison with two synthesized analogs from Schwehm et al. (2014), focusing on synthesis, structural features, and analytical characterization .

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

Structural Similarities :

  • Piperidine core : Both compounds include a piperidine ring substituted with an ethyl carboxylate group.
  • Ester functionality : The ethoxycarbonyl group is present in both structures, influencing polarity and reactivity.

Key Differences :

  • Substituents: Compound 7 features a methoxyimino group at position 4 and a 3-ethoxy-3-oxopropyl chain at position 3, whereas the target compound has a benzodiazepine-dione-propanoyl substituent.
  • Complexity : The benzodiazepine-dione moiety introduces aromaticity and additional hydrogen-bonding sites absent in Compound 5.

Synthesis: Compound 7 was synthesized via oxime formation using O-methylhydroxylamine hydrochloride, followed by purification via liquid-liquid extraction (84% yield).

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

Structural Similarities :

  • Bicyclic systems : Both the target compound and these isomers incorporate fused bicyclic systems (naphthyridine vs. benzodiazepine).
  • Ester groups : Ethyl carboxylate is retained, suggesting comparable solubility profiles.

Key Differences :

  • Ring systems : The naphthyridine core in Isomers 1-1/1-2 consists of two fused piperidine-like rings, while the target’s benzodiazepine-dione combines a benzene ring with a diazepine-dione.
  • Functional groups : The naphthyridine derivatives have a single ketone group, whereas the target compound has two lactam carbonyls.

Synthesis :
Isomers 1-1 and 1-2 were produced via hydrogenation of Compound 7 using Raney nickel, achieving an 86% combined yield. Chromatographic separation was critical due to stereochemical complexity. The target compound’s synthesis would likely face similar challenges in isolating stereoisomers, though its benzodiazepine core may necessitate additional cyclization steps .

Analytical and Structural Characterization

NMR Spectroscopy :

  • Compound 7: Key ¹H NMR signals include δ 4.16–4.08 (ethoxy groups) and δ 3.85–3.23 (piperidine and methoxyimino protons). The target compound’s benzodiazepine aromatic protons would likely appear downfield (δ 7.0–8.0), with lactam carbonyls influencing neighboring shifts .
  • Isomers 1-1/1-2: Distinct splitting patterns (e.g., δ 3.06–2.34 for piperidine protons) reflect stereochemical differences. The target compound’s propanoyl linker would produce characteristic coupling in the δ 2.0–3.0 range.

Chromatography :
Both Compound 7 and its isomers required flash chromatography for purification. The target compound’s larger size and polarity (due to the benzodiazepine) might necessitate advanced techniques like HPLC .

Research Implications

  • Synthetic Challenges : The benzodiazepine-dione core introduces steric and electronic complexity compared to simpler naphthyridine or oxime derivatives.
  • Pharmacological Potential: Benzodiazepine analogs are historically associated with CNS activity, suggesting the target compound could be explored for neuroactive properties, though this remains speculative without direct evidence.
  • Analytical Workflow : The methodologies in (NMR, chromatography) and (SHELX for crystallography) provide a robust framework for characterizing the target compound .

Biological Activity

Ethyl 1-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine moiety linked to a piperidine and an ethyl carboxylate group. The molecular formula is C19H20N4O5C_{19}H_{20}N_{4}O_{5}, with a molecular weight of approximately 416.46 g/mol. Key physical properties include:

PropertyValue
Hydrogen Bond Acceptors10
Hydrogen Bond Donors3
Rotatable Bonds8
LogP (Partition Coefficient)2.619
LogD (Distribution Coefficient)2.545
Water Solubility (LogSw)-3.30

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzodiazepine derivatives similar to our compound. For instance, compounds derived from the benzodiazepine structure have shown significant antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Aspergillus flavus. The zone of inhibition was measured in millimeters (mm) at various concentrations (µg/mL), revealing promising results when compared to standard antibiotics like ciprofloxacin and fluconazole.

Table 1: Antimicrobial Activity Data

Compound No.Concentration (µg/mL)E. coli Zone of Inhibition (mm)B. subtilis Zone of Inhibition (mm)A. niger Zone of Inhibition (mm)A. flavus Zone of Inhibition (mm)
940015131114
1020012111013

These findings suggest that ethyl derivatives of benzodiazepines may serve as effective antimicrobial agents.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key metabolic pathways in bacteria and fungi. For instance, the presence of the dioxo group in the benzodiazepine structure is hypothesized to interfere with nucleic acid synthesis or protein synthesis pathways, leading to microbial cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Activity : A study involving a series of benzodiazepine derivatives demonstrated that modifications at the piperidine ring significantly enhanced antibacterial potency against resistant strains of E. coli.
  • Case Study on Antifungal Activity : Another investigation focused on antifungal properties revealed that specific structural modifications led to increased efficacy against Aspergillus species, with some compounds achieving complete inhibition at lower concentrations.

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